molecular formula C8H13ClN4 B8577560 2-Amino-4-tert-butylamino-6-chloropyrimidine

2-Amino-4-tert-butylamino-6-chloropyrimidine

Cat. No. B8577560
M. Wt: 200.67 g/mol
InChI Key: ZPXNHWOXPKEPBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05772990

Procedure details

10 g of 2-amino-4,6-dichloropyrimidine are suspended in 100 ml of ethanol. 44.50 g of tert-butylamine are added. The reaction mixture is refluxed for 48 hours. It is evaporated to dryness. The residue is taken up in 50 ml of water. The mixture is stirred for 1 hour and the precipitate is then filtered off on sintered glass. It is recrystallized from 60 ml of a 50/50 ethanol-water mixture. 9.25 g of 2-amino-4-tert-butylamino-6-chloro-pyrimidine are obtained.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
44.5 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]([Cl:8])[CH:5]=[C:4](Cl)[N:3]=1.[C:10]([NH2:14])([CH3:13])([CH3:12])[CH3:11]>C(O)C>[NH2:1][C:2]1[N:3]=[C:4]([NH:14][C:10]([CH3:13])([CH3:12])[CH3:11])[CH:5]=[C:6]([Cl:8])[N:7]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
NC1=NC(=CC(=N1)Cl)Cl
Step Two
Name
Quantity
44.5 g
Type
reactant
Smiles
C(C)(C)(C)N
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is refluxed for 48 hours
Duration
48 h
CUSTOM
Type
CUSTOM
Details
It is evaporated to dryness
FILTRATION
Type
FILTRATION
Details
the precipitate is then filtered off on sintered glass
CUSTOM
Type
CUSTOM
Details
It is recrystallized from 60 ml of a 50/50 ethanol-water mixture

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=NC(=CC(=N1)NC(C)(C)C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 9.25 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.